molecular formula C13H10ClF B12118413 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- CAS No. 177976-34-0

1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro-

Cat. No.: B12118413
CAS No.: 177976-34-0
M. Wt: 220.67 g/mol
InChI Key: MXJXTNWYRKHFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- (C₁₃H₁₀ClF, MW 220.67) is a biphenyl derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a fluorine atom at the 4'-position (Figure 1). This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the chloromethyl group, which undergoes nucleophilic substitution, enabling further functionalization . Its synthesis likely employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated aryl precursors and boronic acids, a method widely used for biphenyl systems . The fluorine substituent enhances the electron-withdrawing character of the aromatic ring, influencing reactivity and intermolecular interactions.

Properties

CAS No.

177976-34-0

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-(chloromethyl)-3-(4-fluorophenyl)benzene

InChI

InChI=1S/C13H10ClF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2

InChI Key

MXJXTNWYRKHFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCl

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 4'-Fluoro-biphenyl, paraformaldehyde, HCl gas, ZnCl₂ catalyst.

  • Conditions :

    • Solvent: Cyclohexane or benzene.

    • Temperature: 30–60°C.

    • Reaction Time: 5–16 hours.

  • Mechanism : ZnCl₂ activates formaldehyde and HCl to generate a chloromethyl carbocation, which attacks the biphenyl’s electron-rich position (meta to fluorine).

Purification:

  • Recrystallization using toluene/benzene yields >95% purity.

Data:

YieldCatalyst Ratio (ZnCl₂:H₂O)Key Reference
50–70%2.2–3.2:1 (by weight)US3007975A

Suzuki-Miyaura Cross-Coupling

This two-step approach couples a chloromethyl-substituted benzene with a fluorophenyl boronic acid.

Steps:

  • Synthesis of 3-Chloromethylphenylboronic Acid :

    • Treat 3-bromo(chloromethyl)benzene with bis(pinacolato)diboron under Pd catalysis.

  • Coupling with 4-Fluorophenyl Halide :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: K₃PO₄ or Na₂CO₃.

    • Solvent: THF or dioxane.

Data:

StepYieldConditionsReference
Boronation85–92%80°C, 12hCN109761820B
Coupling75–88%100°C, 8hWO2010054540A1

Ullmann Coupling with Halogenated Precursors

A copper-mediated coupling between 3-chloromethyl-iodobenzene and 4-fluoro-iodobenzene.

Conditions:

  • Catalyst: CuI/1,10-phenanthroline.

  • Solvent: DMF or DMSO.

  • Temperature: 120–140°C.

Limitations:

  • Requires strict anhydrous conditions.

  • Lower yields compared to Suzuki coupling.

Data:

YieldReaction TimeReference
60–65%24hAsian J. Chem.

Grignard Reagent-Based Alkylation

Formation of the biphenyl backbone via Grignard intermediates.

Procedure:

  • Generate 4-fluoro-phenylmagnesium bromide from 1-bromo-4-fluorobenzene.

  • React with 3-chloromethyl-benzaldehyde to form biphenyl.

  • Reduce the aldehyde to hydroxymethyl, then chlorinate with SOCl₂.

Data:

StepYieldConditionsReference
Grignard Formation90%THF, 40°CCN113024390B
Chlorination85%SOCl₂, 0°CCN104628663A

Direct Fluorination of 3-Chloromethyl-Biphenyl

Post-synthetic fluorination using electrophilic fluorinating agents.

Procedure:

  • Reactants : 3-Chloromethyl-biphenyl, Selectfluor®.

  • Conditions :

    • Solvent: Acetonitrile.

    • Temperature: 80°C.

    • Time: 12h.

Challenges:

  • Low regioselectivity for the 4'-position.

  • Competing side reactions at the chloromethyl group.

Data:

YieldFluorinating AgentReference
40–50%Selectfluor®Fluorine Notes

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Friedel-CraftsSimple, one-potLimited regioselectivity50–70%
Suzuki CouplingHigh regiocontrolMulti-step synthesis75–88%
Ullmann CouplingNo boronic acidsLower yields60–65%
Grignard AlkylationFlexible substituentsSensitivity to moisture80–85%
Direct FluorinationLate-stage modificationPoor selectivity40–50%

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Compounds with hydroxyl or carbonyl groups.

    Reduction: 1,1’-Biphenyl, 3-methyl-4’-fluoro-.

Scientific Research Applications

Chemical Synthesis

1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- is often utilized as a key intermediate in the synthesis of various organic compounds. Its chloromethyl group makes it a versatile building block for further functionalization.

Recent studies have investigated the biological activity of derivatives of 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro-, particularly against protozoan infections. Modifications to this compound have shown promise in developing new antiprotozoal drugs.

Case Study: Antiprotozoal Activity

In a study evaluating various derivatives against Trypanosoma and Leishmania species, several compounds derived from 1,1'-Biphenyl demonstrated significant inhibitory effects. The selectivity index (SI) was calculated to assess the safety profile against mammalian cells.

Table 2: Biological Evaluation of Derivatives

CompoundTarget OrganismIC50 (µg/mL)Selectivity Index
1aT. b. rhodesiense810.86
1bT. cruzi>100<0.46
1rP. falciparum>50>3.0

The results indicated that some derivatives maintained high potency while exhibiting low toxicity towards mammalian cells, making them suitable candidates for further development as antiprotozoal agents .

Material Science

The compound also finds applications in material science as a precursor for polymers and other materials with specific properties. The inclusion of fluorine enhances thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating 1,1'-Biphenyl derivatives into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronics and coatings.

Table 3: Material Properties Enhancement

Material TypeProperty EnhancedReference
Fluorinated PolymersThermal Stability
CoatingsChemical Resistance

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The specific molecular targets and pathways depend on the nature of the derivative formed .

Comparison with Similar Compounds

Substituent Position and Type

  • 4'-Fluoro-4-methyl-1,1'-biphenyl (C₁₃H₁₁F, MW 186.22): Features a methyl (-CH₃) group at the 4-position and fluorine at 4'. The methyl group is less reactive than chloromethyl, limiting its utility in further derivatization. This compound is often used in material science for its stability .
  • (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol (C₁₃H₁₁FO, MW 202.22): Contains a hydroxymethyl (-CH₂OH) group at the 3-position. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the chloromethyl analog .
  • 4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid (C₁₃H₉FO₂, MW 216.21): Substituted with a carboxylic acid (-COOH) group at the 3-position. The acidic proton allows salt formation, making it valuable in pharmaceutical synthesis .

Halogenated Derivatives

  • 3-Chloro-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde (CAS 769123-68-4): Incorporates a chloromethyl group within a larger acrylaldehyde moiety. The α,β-unsaturated carbonyl system enhances electrophilicity, enabling conjugate addition reactions, unlike the simpler chloromethyl group in the target compound .
  • 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (C₁₂H₉F₂N, MW 205.21): Features dual fluorine atoms and an amine (-NH₂) group. The amine group facilitates participation in diazotization and coupling reactions, contrasting with the chloromethyl group’s nucleophilic substitution pathways .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-(Chloromethyl)-4'-fluoro-1,1'-biphenyl 3-CH₂Cl, 4'-F C₁₃H₁₀ClF 220.67 Reactive towards SN2 reactions
4'-Fluoro-4-methyl-1,1'-biphenyl 4-CH₃, 4'-F C₁₃H₁₁F 186.22 High thermal stability
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid 3-COOH, 4'-F C₁₃H₉FO₂ 216.21 pKa ~4.5; forms salts with bases

Biological Activity

1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- can be described as follows:

  • Molecular Formula : C13H10ClF
  • Molecular Weight : 232.67 g/mol
  • IUPAC Name : 3-(Chloromethyl)-4-fluorobiphenyl

This compound features a biphenyl core with a chloromethyl group and a fluorine atom substituent, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa32>64
Klebsiella pneumoniae1632

The compound demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae, while showing moderate activity against E. coli and P. aeruginosa. The results suggest that structural modifications of the biphenyl framework could enhance its antibacterial efficacy .

The mechanism of action for 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- involves its interaction with bacterial cell components. The chloromethyl group is believed to facilitate covalent binding with nucleophilic sites on proteins and enzymes, leading to inhibition of their function. This interaction is crucial for disrupting cellular processes in bacteria, contributing to its antimicrobial effects .

Study on Antibacterial Efficacy

In a comparative study, researchers synthesized several derivatives of biphenyl compounds and tested their antibacterial activities. The study found that the presence of halogen substituents (like chlorine and fluorine) significantly enhanced antimicrobial activity compared to unsubstituted biphenyls. The most active compound in this series was identified as having an MIC value lower than that of standard antibiotics such as ampicillin .

Evaluation of Cytotoxicity

In addition to antimicrobial activity, the cytotoxic effects of 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- were assessed on various cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells with IC50 values ranging from 10 to 30 µM. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(chloromethyl)-4'-fluoro-1,1'-biphenyl, and how do reaction parameters affect yield and purity?

Methodological Answer:
The synthesis of biphenyl derivatives often relies on palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling ( ). For example, arylboron derivatives can be coupled with halogenated partners to introduce substituents like fluorine or chloromethyl groups. In , biphenyl derivatives were synthesized via dual nickel/palladium-catalyzed reductive cross-coupling at 65°C using petroleum ether/ethyl acetate as solvents. Key factors influencing yield and purity include:

  • Catalyst selection : Palladium/phosphine complexes enhance coupling efficiency for aryl halides.
  • Temperature : Elevated temperatures (e.g., 65°C) improve reaction kinetics but may increase side reactions.
  • Solvent polarity : Non-polar solvents (e.g., petroleum ether) favor coupling of hydrophobic intermediates.
  • Purification : Column chromatography with gradients (e.g., 20:1 to 100:1 petroleum ether/ethyl acetate) is critical for isolating high-purity products (>95%) .

Advanced: How can computational chemistry (e.g., DFT) predict the electronic and steric effects of the chloromethyl group in 3-(chloromethyl)-4'-fluoro-1,1'-biphenyl?

Methodological Answer:
Density Functional Theory (DFT) is widely used to model substituent effects. In , organotellurium biphenyl derivatives were analyzed using DFT, showing strong agreement between theoretical and experimental bond lengths/angles. For 3-(chloromethyl)-4'-fluoro-1,1'-biphenyl:

  • Electron-withdrawing effects : The chloromethyl group reduces electron density at the biphenyl core, potentially altering reactivity in electrophilic substitutions.
  • Steric hindrance : The bulky chloromethyl group may restrict rotational freedom, influencing conformational stability.
  • Solvent interactions : Polarizable continuum models (PCM) can simulate solvent effects on solubility and reaction pathways.
    Researchers should validate computational results with experimental data (e.g., NMR, X-ray crystallography) to ensure accuracy .

Basic: What analytical techniques are most effective for characterizing 3-(chloromethyl)-4'-fluoro-1,1'-biphenyl, and what spectral signatures are diagnostic?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet or multiplet near δ 4.5–5.0 ppm. Adjacent aromatic protons (e.g., biphenyl ring) resonate at δ 7.0–8.0 ppm.
    • ¹³C NMR : The chloromethyl carbon is typically observed at δ 40–50 ppm, while fluorine substituents cause splitting in adjacent carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) confirms molecular formula (C₁₃H₁₀ClF). In , HRMS data for similar biphenyl derivatives showed <0.5 ppm error .
  • FT-IR : C-Cl stretching vibrations appear at 600–800 cm⁻¹, and C-F stretches near 1100–1250 cm⁻¹.

Advanced: How does the chloromethyl group influence regioselectivity in cross-coupling reactions, and how can competing side reactions be minimized?

Methodological Answer:
The chloromethyl group introduces steric and electronic effects that may:

  • Direct coupling positions : Electron-withdrawing groups (e.g., -CH₂Cl) deactivate certain aryl rings, favoring coupling at meta or para positions relative to the substituent.
  • Competitive elimination : The -CH₂Cl group may undergo elimination to form vinyl chloride under basic conditions. Mitigation strategies include:
    • Using mild bases (e.g., K₂CO₃ instead of Cs₂CO₃).
    • Lowering reaction temperatures to suppress decomposition.
      In , gas evolution during reactions with chlorinated intermediates necessitated controlled conditions (e.g., oil bubblers) to manage by-products .

Application-Focused: What biological activities are associated with 4'-fluoro-biphenyl derivatives, and how can structural modifications enhance target specificity?

Methodological Answer:
highlights a muscarinic receptor antagonist derived from a 3'-chloro-4'-fluoro-biphenyl scaffold. To optimize bioactivity:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity to hydrophobic receptor pockets.
  • Pharmacokinetic optimization : The chloromethyl group may improve metabolic stability by reducing oxidative degradation.
  • In vitro assays : Competitive binding assays (e.g., radioligand displacement) and functional cAMP assays can quantify antagonist potency .

Advanced: What challenges arise in reconciling computational predictions with experimental data for biphenyl derivatives, and how can discrepancies be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Solvent effects : DFT models may not fully account for solvation dynamics.
  • Conformational flexibility : Static DFT calculations may underestimate rotational barriers.
  • Crystal packing forces : X-ray structures ( ) may show deviations from gas-phase computations.
    To resolve discrepancies:
  • Perform molecular dynamics (MD) simulations to model solvent and temperature effects.
  • Use time-dependent DFT (TD-DFT) to predict UV/Vis spectra for comparison with experimental data .

Basic: How can reaction hazards (e.g., gas evolution, toxic intermediates) be managed during the synthesis of chloromethyl-biphenyl derivatives?

Methodological Answer:
emphasizes rigorous hazard analysis for reactions involving chlorinated compounds:

  • Gas evolution : Use oil bubblers or gas traps to capture volatile by-products (e.g., HCl).
  • Toxic intermediates : Work in fume hoods with appropriate PPE (gloves, goggles).
  • Waste disposal : Neutralize acidic/basic waste streams before disposal.
    Refer to guidelines like Prudent Practices in the Laboratory (National Academies Press) for risk mitigation .

Advanced: What strategies enable enantioselective synthesis of chiral biphenyl derivatives, such as those with fluorinated or chloromethyl substituents?

Methodological Answer:

  • Chiral catalysts : Use palladium complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cross-coupling.
  • Dynamic kinetic resolution : Exploit reversible substrate-catalyst interactions to favor one enantiomer.
  • Chromatographic separation : Chiral stationary phases (e.g., cellulose esters) can resolve enantiomers post-synthesis.
    ’s use of petroleum ether/ethyl acetate gradients demonstrates effective separation of structurally similar biphenyls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.